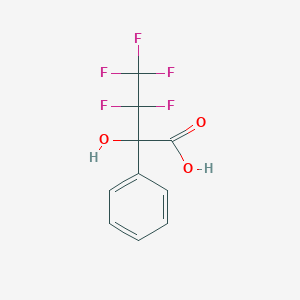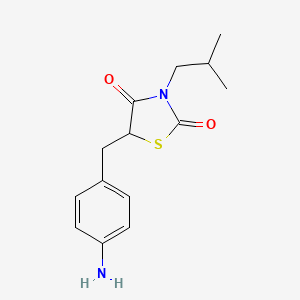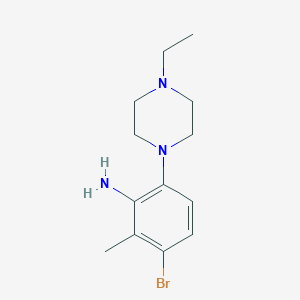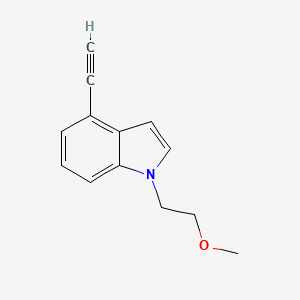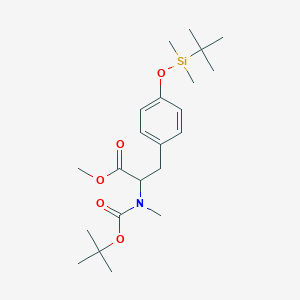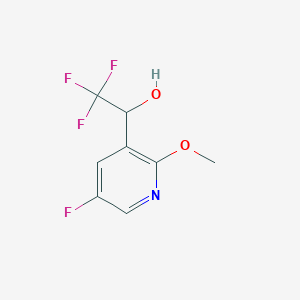
5-Fluoro-2-methoxy-alpha-(trifluoromethyl)pyridine-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32661993 is a chemical compound with unique properties that have garnered attention in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32661993 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form MFCD32661993. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods
In industrial settings, the production of MFCD32661993 is scaled up using optimized methods to ensure consistency and cost-effectiveness. The industrial production methods often involve continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced technologies, such as automated reactors and real-time monitoring systems, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32661993 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific functionalities.
Common Reagents and Conditions
The common reagents used in the reactions involving MFCD32661993 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of reducing agents like sodium borohydride.
Major Products Formed
The major products formed from the reactions of MFCD32661993 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
MFCD32661993 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of MFCD32661993 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Propiedades
Fórmula molecular |
C8H7F4NO2 |
|---|---|
Peso molecular |
225.14 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(5-fluoro-2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H7F4NO2/c1-15-7-5(2-4(9)3-13-7)6(14)8(10,11)12/h2-3,6,14H,1H3 |
Clave InChI |
AIAKPMJEMFFCJJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)F)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


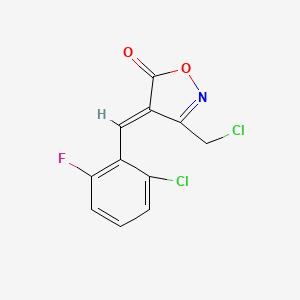
![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B13713088.png)
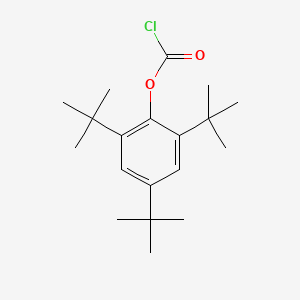
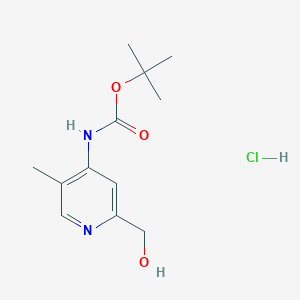
![1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea](/img/structure/B13713111.png)
![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
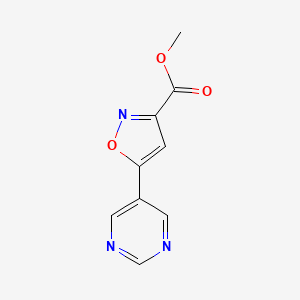
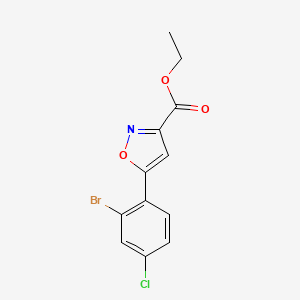
![1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)
